Home > Products > Screening Compounds P89129 > N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide -

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Catalog Number: EVT-3861706
CAS Number:
Molecular Formula: C22H18N2O3
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) []

    Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. This compound exhibits good potency, improved pharmacokinetics, and excellent in vivo efficacy. It was developed by replacing the fluoroquinazoline ring of a lead compound with a chlorobenzoxazole to mitigate the formation of reactive metabolites. []

    Relevance: MK-4305 shares the core 1,3-benzoxazole moiety with N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide. This structural similarity suggests potential shared pharmacological activities, particularly regarding their interaction with biological targets. Both compounds also feature an aromatic ring directly substituted on the benzoxazole ring, further strengthening their structural relationship. []

2. N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220) []

    Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor currently in phase II clinical trials. It demonstrates desirable safety and pharmacokinetic profiles in humans. AC220 was developed by optimizing a series of FLT3 inhibitors to enhance its potency, oral pharmacokinetics, and tolerability. []

    Relevance: Although structurally distinct at first glance, AC220 shares a key similarity with N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide: both compounds contain a bicyclic heteroaromatic system directly attached to a phenyl ring. In AC220, this system is imidazo[2,1-b][1,3]benzothiazole, while in N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, it is 1,3-benzoxazole. This shared structural motif could influence their binding affinities and interactions with biological targets. []

3. 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide (6P) []

    Compound Description: 6P is a lipophilic derivative of thalidomide designed to enhance its immunomodulatory and anti-inflammatory effects. Studies have shown that 6P binds to bovine serum albumin (BSA) primarily at site II (subdomain IIIA), driven by enthalpy and involving van der Waals forces and hydrogen bonding. []

    Relevance: While 6P differs significantly in its overall structure from N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide, both compounds share the 4-ethoxyphenyl moiety. This common fragment suggests potential similarities in their physicochemical properties, such as lipophilicity and solubility, which can influence their pharmacokinetic behavior and interactions with biological systems. []

Properties

Product Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c1-2-26-18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)

InChI Key

HKKKQUSNLUYFEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.